

Volvalerenic Acid A: A Technical Guide to its Discovery, Mechanism, and Experimental Protocols

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Compound of Interest		
Compound Name:	Volvalerenic acid A	
Cat. No.:	B2418958	Get Quote

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Introduction

Volvalerenic acid A is a germacrane-type sesquiterpenoid naturally occurring in the roots of Valeriana officinalis var. latifolia[1][2]. While the broader class of compounds from Valerian root has been studied for centuries for their sedative properties, the specific discovery and characterization of **Volvalerenic acid A** are more recent developments[3][4][5]. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to **Volvalerenic acid A**, with a focus on its neuroprotective effects and underlying mechanisms of action.

Discovery and History

The definitive isolation and structural elucidation of **Volvalerenic acid A**, along with a cohort of other new sesquiterpenoids, were detailed in a 2024 study by Liu et al. on the chemical constituents of Valeriana officinalis var. latifolia[3]. This research distinguished **Volvalerenic acid A** as one of twenty-one new germacrane-type sesquiterpenes from this plant source[3]. The molecular formula was established as C₁₅H₂₂O₂ with a molecular weight of 234.33 g/mol [1][6][7]. Its unique structure sets it apart from the more commonly known valerenic acid, another sesquiterpenoid from the same plant, although they are isomers.



Prior to its specific identification, research into the extracts of Valeriana officinalis had identified various bioactive compounds, including other valerenic acid derivatives, which were recognized as important markers for the standardization of phytomedicines derived from the plant[8][9]. The work by Liu et al. provided the precise structural and spectroscopic data necessary to formally characterize **Volvalerenic acid A**[3].

Physicochemical and Structural Data

The structural identity of **Volvalerenic acid A** was established through comprehensive spectroscopic analysis.

Property	Data	
CAS Number	1247014-34-1[1][6][7]	
Molecular Formula	C15H22O2[6][7]	
Molecular Weight	234.33[6]	
Compound Type	Germacrane-type Sesquiterpenoid[1][2]	
Source	Valeriana officinalis var. latifolia[1][2]	
Solubility	Methanol, Dichloromethane, Ethyl Acetate[6]	
Storage	Powder: -20°C (2 years); In DMSO: 4°C (2 weeks), -80°C (6 months)[2]	

Biological Activity and Mechanism of Action

Recent studies have highlighted the neuroprotective potential of **Volvalerenic acid A**, particularly in the context of ischemic stroke. It has been shown to decrease infarct volume in a dose-dependent manner and exert protective effects against reperfusion injury[3].

The primary mechanism of action involves the modulation of mitochondrial dynamics through the IDO1-mediated Stat3-Opa1 signaling pathway[3]. **Volvalerenic acid A** binds to Indoleamine 2,3-dioxygenase 1 (IDO1), a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. This binding event prevents the dephosphorylation of Stat3, thereby promoting its activation. Activated Stat3 then upregulates the transcription of Opa1, a key



protein involved in mitochondrial fusion. The resulting enhancement of mitochondrial fusion helps to mitigate neuronal damage caused by cerebral ischemia[3].

Signaling Pathway Diagram



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Caption: IDO1-mediated Stat3-Opa1 signaling pathway modulated by Volvalerenic acid A.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and biological evaluation of **Volvalerenic acid A**.

Isolation and Structure Elucidation of Volvalerenic Acid A

This protocol is based on the methods described for the isolation of sesquiterpenoids from Valeriana officinalis var. latifolia[3][8][9].

- Extraction: The air-dried and powdered roots and rhizomes of V. officinalis var. latifolia are
 extracted with 95% ethanol at room temperature. The solvent is then evaporated under
 reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.



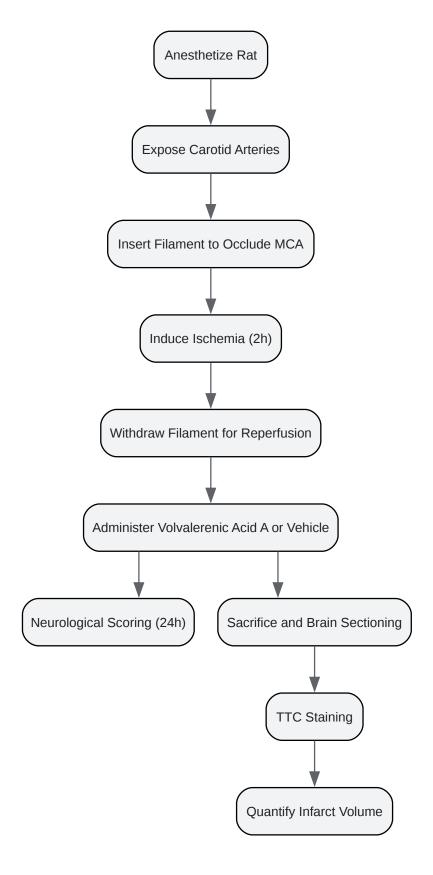
- Chromatographic Separation: The ethyl acetate fraction, rich in sesquiterpenoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semipreparative HPLC.
- Structure Elucidation: The purified compound's structure is determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive 1D (¹H, ¹³C) and 2D (HSQC, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration is confirmed by quantum chemical electronic circular dichroism (ECD) calculations[4].

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This in vivo model is used to simulate ischemic stroke and evaluate the neuroprotective effects of **Volvalerenic acid A**[3].

- Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
- Occlusion: The right common carotid artery, external carotid artery, and internal carotid artery
 are exposed. A nylon monofilament with a rounded tip is inserted into the internal carotid
 artery to occlude the origin of the middle cerebral artery.
- Reperfusion: After a set period of occlusion (e.g., 2 hours), the monofilament is withdrawn to allow for reperfusion of the ischemic brain tissue.
- Treatment: Volvalerenic acid A or a vehicle control is administered intraperitoneally at various time points (e.g., before occlusion or after reperfusion).
- Evaluation:
 - Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system.
 - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.





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Caption: Experimental workflow for the MCAO/R in vivo model.



Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies the protein targets of small molecules by leveraging the principle that a protein becomes more resistant to proteolysis upon ligand binding[4][5][10].

- Lysate Preparation: SH-SY5Y cells are lysed in M-PER buffer. The protein concentration of the lysate is determined.
- Compound Incubation: Aliquots of the cell lysate are treated with either Volvalerenic acid A
 or a vehicle control (DMSO) and incubated at room temperature.
- Protease Digestion: The treated lysates are then subjected to limited digestion with a protease, such as pronase, for a specific time.
- Reaction Termination: The digestion is stopped by adding SDS-PAGE loading buffer and heating the samples.
- Analysis: The digested samples are resolved by SDS-PAGE. The protein band corresponding to the molecular weight of IDO1 is analyzed by Western blotting to compare the extent of degradation between the treated and control groups. A reduced degradation in the presence of Volvalerenic acid A indicates a direct binding interaction.



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